molecular formula C12H13ClFN3OS B2938968 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861238-55-3

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2938968
CAS No.: 861238-55-3
M. Wt: 301.76
InChI Key: RBFUTAJJWLUOLV-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-3-thiol derivative featuring:

  • 4-position substitution: An ethyl group.
  • 5-position substitution: A 1-(2-chloro-4-fluorophenoxy)ethyl group.
  • 3-position: A thiol (-SH) moiety.

The ethyl group at the 4-position may influence steric and electronic properties .

Properties

IUPAC Name

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFN3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-5-4-8(14)6-9(10)13/h4-7H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFUTAJJWLUOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(2-Chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities, particularly in antifungal and anticancer applications. This article explores the biological activity of this specific triazole derivative, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H13ClFN3OSC_{12}H_{13}ClFN_3OS. Its structure includes a triazole ring with a thiol group that enhances its biological activity. The presence of chlorine and fluorine in the phenoxyethyl substituent may influence its pharmacological properties.

Antifungal Activity

Triazole derivatives are known for their antifungal properties, primarily through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This mechanism leads to the accumulation of toxic sterols, disrupting fungal cell membrane integrity.

A review highlighted that various 1,2,4-triazole derivatives exhibit broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus species. The compound's structural features suggest potential efficacy against resistant fungal strains due to its unique substituents that may enhance binding affinity to target enzymes .

Anticancer Activity

Recent studies have demonstrated that triazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. One study reported that derivatives showed selective cytotoxicity towards melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells when tested using the MTT assay .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Selectivity
Compound AIGR3915High
Compound BMDA-MB-23120Moderate
Compound CPanc-125Low

This table illustrates the varying degrees of selectivity and potency of triazole derivatives against different cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of triazoles can often be correlated with their structural features. The incorporation of thiol groups has been shown to enhance both antifungal and anticancer activities. Research indicates that triazoles with hydrophobic substituents exhibit increased potency due to improved membrane permeability and interaction with biological targets .

Case Studies

  • Antifungal Efficacy : A study evaluated a series of triazole derivatives for their antifungal activity against Candida species. The results indicated that compounds with similar structures to this compound demonstrated notable antifungal effects, suggesting its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments .
  • Anticancer Potential : Another investigation focused on a group of triazole derivatives where one compound showed significant cytotoxicity against pancreatic carcinoma cells (Panc-1). This study underscored the importance of further exploring the anticancer properties associated with triazole scaffolds, particularly those modified with thiol groups .

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol (-SH) group serves as the primary reactive site, enabling nucleophilic and oxidative reactions:

Oxidation to Disulfides

  • Reaction : Oxidation of the thiol group forms a disulfide bond.

  • Reagents : Atmospheric oxygen or mild oxidizing agents like iodine.

  • Conditions : Room temperature, polar solvents (e.g., ethanol).

  • Product : Symmetrical disulfide derivative .

Alkylation

  • Reaction : The thiol reacts with alkyl halides to form thioethers.

  • Example : Reaction with methyl iodide yields S-methyl derivatives.

  • Conditions : Basic media (e.g., NaOH), reflux in ethanol .

Acylation

  • Reaction : Thiol reacts with acyl chlorides to produce thioesters.

  • Example : Interaction with acetyl chloride forms S-acetylated products.

  • Conditions : Anhydrous dichloromethane, triethylamine as a base .

Triazole Ring Modifications

The 1,2,4-triazole core participates in electrophilic substitution and cross-coupling reactions:

N-Alkylation

  • Reaction : Alkylation at the triazole’s nitrogen atoms.

  • Reagents : Alkyl halides (e.g., allyl bromide).

  • Conditions : LiH in DMF at 80°C .

  • Product : N-alkylated triazole derivatives with retained thiol functionality .

Electrophilic Aromatic Substitution

  • Reaction : Halogenation or nitration at the triazole’s C-5 position.

  • Reagents : HNO₃/H₂SO₄ or halogenating agents.

  • Outcome : Introduces electron-withdrawing groups, altering electronic properties .

Phenoxyethyl Chain Reactions

The 2-chloro-4-fluorophenoxyethyl substituent undergoes substitution and elimination:

Nucleophilic Aromatic Substitution

  • Reaction : Replacement of the chlorine atom with nucleophiles (e.g., amines).

  • Example : Reaction with piperidine yields a fluorophenoxy-piperidine derivative.

  • Conditions : High-temperature reflux in DMSO .

Dehydrohalogenation

  • Reaction : Elimination of HCl to form a vinyl ether.

  • Reagents : Strong bases (e.g., KOtBu).

  • Product : Alkenyl ether-linked triazole derivative.

Cyclization Reactions

Under specific conditions, the compound forms fused heterocycles:

Formation of Thiadiazoles

  • Reaction : Cyclization with CS₂ or isothiocyanates.

  • Conditions : Reflux in ethanol with KOH.

  • Product : Thiadiazole-triazole hybrids .

Comparative Reactivity with Analogues

The table below contrasts reactivity with structurally related compounds:

CompoundThiol ReactivityTriazole ReactivityPhenoxy Reactivity
5-(3-Bromophenyl)-4-methyltriazole-3-thiolModerateHighN/A
4-Ethyl-5-(4-ethylphenoxy)triazole-3-thiolHighModerateLow
Target Compound High High Moderate

Data synthesized from .

Synthetic Utility

This compound serves as a precursor for bioactive molecules:

  • Antimicrobial Hybrids : Coupling with fluoroquinolones via thioether linkages enhances antibacterial potency .

  • Anticancer Agents : N-Allyl derivatives show apoptosis-inducing effects in cancer cell lines .

Key Mechanistic Insights

  • The thiol group’s nucleophilicity is pH-dependent, peaking in mildly basic conditions.

  • Steric hindrance from the ethyl group at N-4 slightly reduces triazole ring reactivity compared to methyl analogues .

  • Electron-withdrawing chloro and fluoro substituents activate the phenoxy group for nucleophilic substitution.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

A comparative analysis of substituents and their implications is summarized below:

Compound 4-Position 5-Position Key Functional Groups Reported Activities Synthetic Method
Target Compound Ethyl 1-(2-Chloro-4-fluorophenoxy)ethyl Thiol, halogenated aryl ether Not explicitly reported (discontinued commercial availability noted ) Likely involves alkylation of triazole-thiol precursor (analogous to )
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) - 4-Chlorophenyl Thiol, chloroaryl Inhibits auxin biosynthesis in plants Derived from triazole-thiol via substitution
5-(1-(6-Methoxynaphthalen-2-yl)ethyl)-4-arylideneamino derivatives Varied (e.g., Schiff bases) Methoxynaphthalenyl Thiol, Schiff base Antitumor (IC₅₀: 10–25 μM against MCF-7, Huh-7, A-549 cells) Condensation of triazole-thiol with carbonyl compounds
4,5-Diphenyl-1,2,4-triazole-3-thiol Phenyl Phenyl Thiol, unsubstituted aryl Anticoccidial (inhibits α-glucosidase in Eimeria stiedae) Thiourea cyclization
5-(3-Chlorophenyl)-4-[(2-fluorobenzylidene)amino] derivative - 3-Chlorophenyl Thiol, Schiff base, fluorinated aryl Structural analog (no activity data) Mannich reaction or condensation
3-(4-Chlorophenyl)-4-(p-tolyl)-5-(trifluoromethylbenzylthio) p-Tolyl 4-Chlorophenyl Trifluoromethylbenzylthio No explicit data; sulfanyl group may alter reactivity vs. thiol Substitution with α-halogenated ketones

Key Structural and Functional Insights

Halogenation Effects: The target compound’s 2-chloro-4-fluorophenoxy group combines electron-withdrawing (Cl, F) and lipophilic properties, similar to 5-(3-chlorophenyl) derivatives . Halogens are frequently used to enhance metabolic stability and target binding .

Substituent Bulk and Flexibility: The phenoxyethyl chain in the target compound introduces steric bulk compared to simpler aryl groups (e.g., Yucasin’s 4-chlorophenyl). This may impact membrane permeability or enzyme active-site interactions .

Thiol vs. Sulfanyl Groups :

  • The thiol (-SH) in the target compound can form hydrogen bonds or disulfide bridges, critical for enzyme inhibition (e.g., Yucasin’s role in auxin pathways). Sulfanyl (-S-alkyl) derivatives (e.g., ) may exhibit reduced nucleophilicity but enhanced stability .

Ethyl vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting with substituted triazole-thiol precursors. For example, 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol can be functionalized via nucleophilic substitution with 1-(2-chloro-4-fluorophenoxy)ethyl groups under alkaline conditions (e.g., NaOH in ethanol at reflux for 6–8 hours) . Controlled synthesis parameters (temperature, solvent polarity, and stoichiometry of reagents) are critical to achieving >90% purity. Parallel purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures minimal side products .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use X-ray crystallography to resolve the crystal lattice and confirm stereochemistry (e.g., bond angles and torsion angles of the triazole ring and phenoxy substituents) . Complement this with NMR spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂) and aromatic protons (δ ~6.8–7.6 ppm for fluorophenyl) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 356.05) .

Q. What are the recommended protocols for assessing solubility and stability in experimental settings?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~260–280 nm) .
  • Stability : Conduct accelerated degradation studies under thermal stress (40–60°C for 48 hours) and photolytic conditions (ICH Q1B guidelines). Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Reproducibility checks : Validate assay conditions (e.g., enzyme inhibition assays using consistent ATP concentrations and incubation times) .
  • Batch variability analysis : Compare purity profiles (HPLC) and counterion effects (if applicable) across synthetic batches .
  • Meta-analysis : Cross-reference IC₅₀ values from independent studies (e.g., triazole-thiol derivatives showing COX-2 inhibition vs. off-target effects) .

Q. What experimental strategies are effective for elucidating the mechanism of action in enzyme inhibition studies?

  • Methodology :

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., carbonic anhydrase isoforms) .
  • Molecular docking : Model interactions between the triazole-thiol moiety and enzyme active sites (e.g., hydrogen bonding with His94 in CA-II) .
  • Site-directed mutagenesis : Validate binding residues by introducing point mutations (e.g., Thr199Ala in CA-II) and measuring activity shifts .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodology :

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., replacing ethyl with cyclopropyl or altering fluorophenyl positions) .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
  • In silico screening : Apply ADMET predictors (e.g., SwissADME) to prioritize derivatives with optimal logP (<3) and bioavailability .

Notes for Experimental Design

  • Controlled synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group during reactions .
  • Data validation : Cross-check spectral data with published triazole-thiol analogs (e.g., 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, CAS 26028-65-9) for consistency .
  • Contradiction mitigation : Pre-screen solvents for reactivity (e.g., DMSO may react with thiols under basic conditions) .

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